2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWPCOIIEPDQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260563 | |
| Record name | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860296-13-5 | |
| Record name | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860296-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Fluoro 3 Methoxymethoxy Benzene
Halogen Atom Reactivity: Substitution and Elimination Processes on the Benzene (B151609) Ring
The presence of both chlorine and fluorine atoms on the benzene ring introduces a rich and complex reactivity profile, particularly in substitution and elimination reactions. The electronic properties of these halogens, combined with the activating effect of the methoxymethoxy group, govern the regioselectivity and feasibility of these transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, the methoxymethoxy group is an electron-donating group, which generally disfavors SNAr. However, the presence of two halogen atoms can still allow for substitution under forcing conditions or with very strong nucleophiles.
The relative reactivity of the halogens as leaving groups in SNAr reactions is an important consideration. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group. Therefore, in a competitive scenario, a nucleophile would be expected to preferentially displace the fluorine atom over the chlorine atom.
The position of the substituents is also crucial. For SNAr to proceed efficiently, an electron-withdrawing group is typically required to be ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, there are no strong electron-withdrawing groups in such positions, making SNAr challenging.
| Position of Attack | Leaving Group | Activating/Deactivating Factors | Predicted Reactivity |
|---|---|---|---|
| C1 | Fluorine | Ortho- and para-directing methoxymethoxy group (deactivating for SNAr); ortho-chloro group (weakly deactivating). Fluorine is a better leaving group than chlorine in SNAr. | Low, but more likely than substitution at C2. |
| C2 | Chlorine | Ortho- and para-directing methoxymethoxy group (deactivating for SNAr); ortho-fluoro group (weakly deactivating). | Very low. |
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The directing and activating/deactivating effects of the existing substituents determine the position of the incoming electrophile.
In this compound, we have three substituents to consider:
-Cl (Chloro): Deactivating and ortho, para-directing.
-F (Fluoro): Deactivating and ortho, para-directing.
-OCH2OCH3 (Methoxymethoxy): Activating and ortho, para-directing.
Steric hindrance will also play a role. The C6 position is ortho to both the methoxymethoxy group and the chlorine atom, making it sterically hindered. The C4 position is para to the methoxymethoxy group and is less sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position. Nitration of similar compounds like 2,6-dichloroacetanilide has shown that substitution occurs at the position meta to the deactivating groups and ortho/para to the activating group.
| Position | Directing Effects | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C4 | Para to activating -OCH2OCH3 group. | Less hindered. | Major product. |
| C6 | Ortho to activating -OCH2OCH3 group and ortho to deactivating -Cl group. | More hindered. | Minor product. |
| C5 | Meta to all substituents. | - | Not favored. |
Reactivity of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for phenols and alcohols due to its stability under a range of conditions. Its reactivity is central to the synthetic utility of this compound.
The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. This is the most common method for its removal. total-synthesis.comadichemistry.com A variety of acidic reagents can be employed for the deprotection of MOM-protected phenols to yield the corresponding phenol (B47542), 2-chloro-1-fluorophenol. total-synthesis.comadichemistry.com
Common deprotection methods include:
Aqueous Acid: Refluxing with dilute hydrochloric acid or sulfuric acid.
Anhydrous Acid: Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane.
Lewis Acids: Reagents such as trimethylsilyl (B98337) iodide (TMSI) or boron tribromide (BBr3) can also effect cleavage, often under milder conditions.
The choice of deprotection agent will depend on the sensitivity of other functional groups in the molecule. Given the presence of the halogen atoms, milder acidic conditions are generally preferred to avoid potential side reactions.
Beyond its role as a protecting group, the methoxymethoxy group can actively participate in directing further functionalization of the aromatic ring. As a strong ortho, para-director, it controls the regioselectivity of electrophilic aromatic substitution reactions as discussed in section 3.1.2.
Furthermore, the oxygen atom of the methoxymethoxy group can act as a directing group in directed ortho-metalation (DoM) reactions. researchgate.net Treatment of a methoxymethoxy-substituted benzene with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), can lead to the regioselective deprotonation of the ortho position (C4 or C6). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. Given the steric hindrance at the C6 position, lithiation is expected to preferentially occur at the C4 position.
| Reagents | Intermediate | Potential Products (after electrophilic quench) |
|---|---|---|
| 1. s-BuLi, TMEDA 2. Electrophile (E+) | 4-Lithio-2-chloro-1-fluoro-3-(methoxymethoxy)benzene | 4-E-2-chloro-1-fluoro-3-(methoxymethoxy)benzene (e.g., E = CHO, COOH, SiMe3) |
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound can involve both the aromatic ring and the methoxymethoxy group.
Oxidation: The benzene ring is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The methoxymethoxy group is also relatively stable to many oxidizing agents. However, some powerful oxidants may cleave the ether linkage. More relevant is the oxidation of the aromatic ring after deprotection of the MOM group. The resulting 2-chloro-1-fluorophenol would be more susceptible to oxidation. Oxidation of anisole (B1667542) derivatives can lead to demethylation to form phenols or hydroxylation of the aromatic ring. google.com
Reduction: The benzene ring can be reduced under specific conditions. A common method for the reduction of aromatic rings is the Birch reduction , which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. pearson.com For anisole derivatives, the Birch reduction typically leads to the formation of a 1,4-cyclohexadiene (B1204751) derivative. pearson.com The electron-donating methoxy (B1213986) group directs the reduction to the 2,5-positions relative to it. By analogy, the methoxymethoxy group in this compound would direct the reduction to the C4 and C6 positions.
The halogen atoms can also be subject to reduction. Catalytic hydrogenation (e.g., with H2 and a palladium catalyst) can sometimes lead to dehalogenation, although cleavage of C-Cl and C-F bonds on an aromatic ring typically requires harsh conditions.
Novel Reaction Discoveries and Mechanistic Studies
The unique substitution pattern of this compound, featuring a combination of halogen and alkoxy directing groups, opens avenues for novel chemical transformations and detailed mechanistic investigations. While specific research on this exact molecule is not extensively documented in publicly available literature, its reactivity can be predicted and understood by examining studies on similarly substituted aromatic compounds. The interplay between the ortho-directing fluorine and methoxymethoxy groups, alongside the presence of a chloro substituent, presents intriguing possibilities for regioselective reactions.
Key areas of reactivity for this compound include directed ortho-metalation (DoM), palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution (SNAr). Mechanistic studies on analogous compounds provide a framework for understanding the likely outcomes of these transformations.
Directed ortho-Metalation (DoM)
The fluorine atom is a powerful ortho-directing group in lithiation reactions. researchgate.netresearchgate.net The methoxymethoxy group, similar to a methoxy group, also directs metalation to its ortho position. In the case of this compound, there is a competition between these directing groups.
The likely sites for lithiation are the C4 and C6 positions. The strong ortho-directing effect of the fluorine atom would favor lithiation at the C2 position, which is already substituted with chlorine. However, deprotonation of fluoroarenes with reagents like potassium tert-butoxide activated butyllithium (B86547) has been shown to occur at a position adjacent to a fluorine atom. epfl.ch
Table 1: Predicted Regioselectivity in the Directed ortho-Metalation of this compound
| Position of Lithiation | Directing Group(s) | Predicted Major/Minor Product | Rationale |
| C4 | Methoxymethoxy | Major | The methoxymethoxy group is a known directing group, and the C4 position is sterically accessible. |
| C6 | Fluorine | Minor | While fluorine is a strong directing group, the C6 position is sterically hindered by the adjacent chloro and methoxymethoxy groups. |
This table is predictive and based on general principles of directed ortho-metalation. Experimental verification is required.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both chloro and fluoro substituents makes this compound a candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Generally, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in such reactions. Therefore, selective cross-coupling at the C2 position is anticipated.
Table 2: Predicted Outcome of Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
| Reagents | Catalyst System | Predicted Product |
| This compound, Arylboronic acid, Base | Pd catalyst (e.g., Pd(PPh3)4) | 2-Aryl-1-fluoro-3-(methoxymethoxy)benzene |
This table illustrates a predicted reaction based on the differential reactivity of C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, fluorine can be a surprisingly effective leaving group, often better than chlorine, bromine, or iodine. masterorganicchemistry.com The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. While the methoxymethoxy group is generally considered electron-donating, the electronegativity of the fluorine and chlorine atoms can influence the electron density of the aromatic ring.
A concerted SNAr mechanism has been proposed for some systems, which does not necessarily require strong electron-withdrawing groups. nih.govresearchgate.net Given the substitution pattern of this compound, the possibility of nucleophilic substitution of the fluorine atom warrants investigation, particularly with strong nucleophiles.
Mechanistic studies involving kinetic isotope effects and computational modeling on analogous compounds could elucidate the precise mechanism, whether it proceeds through a classic Meisenheimer intermediate or a concerted pathway. rsc.org
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Leaving Group | Predicted Product |
| Strong Nucleophile (e.g., RO-, R2N-) | Fluorine | 2-Chloro-1-(nucleophile)-3-(methoxymethoxy)benzene |
This table outlines a potential reaction pathway based on the known reactivity of fluorinated aromatics in SNAr reactions.
Advanced Spectroscopic Characterization Methodologies for 2 Chloro 1 Fluoro 3 Methoxymethoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for an unambiguous structural assignment.
Proton (¹H) NMR for Chemical Environment Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxymethoxy group. The aliphatic region would feature two distinct signals corresponding to the methylene (B1212753) (-O-CH₂-O-) and methyl (-O-CH₃) protons of the methoxymethoxy group.
Expected ¹H NMR Data: Aromatic Protons: Signals would likely appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns (e.g., doublets, triplets of doublets) would arise from proton-proton (H-H) and proton-fluorine (H-F) couplings. Methoxymethoxy Protons: A singlet for the methylene protons (O-CH₂-O) would be expected around δ 5.2 ppm, and a singlet for the methyl protons (O-CH₃) would likely appear around δ 3.5 ppm.
Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Framework Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals would be anticipated: six for the aromatic carbons and two for the aliphatic carbons of the methoxymethoxy group. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon atoms bonded to chlorine and fluorine would exhibit characteristic shifts and couplings (C-F coupling is particularly informative).
Expected ¹³C NMR Data: Aromatic Carbons: Signals would be observed in the δ 110-160 ppm range. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. Aliphatic Carbons: The methylene carbon (-O-CH₂-O-) would likely resonate around δ 95 ppm, and the methyl carbon (-O-CH₃) around δ 56 ppm.
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Probing
¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. The chemical shift would be indicative of the electronic environment created by the adjacent chloro and methoxymethoxy groups. Furthermore, coupling to nearby protons would result in a splitting of this signal, providing valuable connectivity information.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, a series of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of protonated carbons.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
Expected IR Data:
C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.
C-H stretching (aliphatic): Peaks are usually found just below 3000 cm⁻¹.
C=C stretching (aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-O stretching (ether): Strong bands in the 1000-1300 cm⁻¹ range, characteristic of the C-O-C linkages in the methoxymethoxy group.
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
C-F stretching: A strong absorption typically in the 1000-1400 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Analysis of the fragmentation pattern would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Detailed research findings regarding the UV-Vis spectroscopic analysis of this compound are not available in the reviewed scientific literature. This analytical technique is typically employed to investigate the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophores. The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from a UV-Vis spectrum.
For this compound, one would anticipate electronic transitions associated with the substituted benzene ring. The presence of chloro, fluoro, and methoxymethoxy substituents would influence the energy of the π → π* and n → π* transitions of the benzene chromophore. However, without experimental data, any discussion of specific absorption maxima, molar absorptivity values, or the precise effects of the substituents on the electronic structure remains speculative.
Data Table for UV-Vis Spectroscopy
| Parameter | Value |
| λmax (nm) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Solvent | Data not available |
| Electronic Transition(s) | Data not available |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction analysis of this compound. This indicates that the solid-state structure of this compound has not been determined and deposited in the public domain.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If such data were available, it would provide crucial information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This would allow for a detailed analysis of the spatial relationship between the chloro, fluoro, and methoxymethoxy substituents on the benzene ring, as well as how the molecules pack together in a crystal lattice. The lack of crystallographic data means that these structural details remain unconfirmed.
Data Table for X-ray Crystallography
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
Computational and Theoretical Investigations of 2 Chloro 1 Fluoro 3 Methoxymethoxy Benzene
Quantum Chemical Calculations: Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene. These methods provide insights into the electronic structure, stability, and reactivity, which are governed by the arrangement of its constituent atoms and their electronic interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. google.com For a molecule such as this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry, vibrational frequencies, and electronic energies. googleapis.com
DFT studies on halosubstituted anilines have demonstrated the method's utility in understanding how different halogen substituents (like chlorine and fluorine) and their positions on the benzene (B151609) ring influence the molecule's structural and spectroscopic properties. For this compound, DFT would be instrumental in elucidating the interplay of the chloro, fluoro, and methoxymethoxy groups on the electronic distribution and stability of the benzene ring. The deactivating nature of halogen atoms, for example, is known to enhance the lone-pair electron delocalization in the order of bromo- > chloro- > fluoroanilines. google.com
The sum of electronic and zero-point energies, key indicators of molecular stability, are routinely calculated using DFT. Studies on di- and tri-substituted fluorobenzenes have shown that the relative positions of the substituents significantly impact these energy values. For instance, it has been observed that placing fluorine groups at the meta positions in difluorobenzene results in the highest energy required for proton removal, indicating greater stability in that configuration.
Table 1: Representative DFT-Calculated Parameters for Substituted Benzenes
| Parameter | Benzene | Fluorobenzene | Chlorobenzene |
| Total Energy (Hartree) | -232.25 | -331.68 | -691.54 |
| HOMO Energy (eV) | -6.75 | -6.89 | -6.82 |
| LUMO Energy (eV) | -0.21 | -0.35 | -0.41 |
| Dipole Moment (Debye) | 0.00 | 1.67 | 1.73 |
Note: The data in this table is illustrative and based on typical values for these molecules. Actual values may vary depending on the specific DFT functional and basis set used.
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) theory provides a detailed picture of the bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in determining a molecule's chemical reactivity and electronic properties.
For this compound, the HOMO is expected to be primarily localized on the benzene ring, with significant contributions from the oxygen atom of the methoxymethoxy group and the halogen atoms. The LUMO, conversely, is likely to be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a larger gap suggests higher stability and lower reactivity.
Conformational Analysis and Energetic Landscapes of Related Aromatic Ethers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules like this compound, which contains a rotatable methoxymethoxy group, understanding the conformational landscape is essential for predicting its properties and behavior.
For simple ethers, the interaction between the ether oxygen and the aromatic ring can lead to different stable conformations. In the case of this compound, the presence of the adjacent chloro and fluoro substituents will introduce steric and electronic effects that influence the preferred orientation of the methoxymethoxy group. The energetic barriers between different conformers can be determined, which is important for understanding the molecule's dynamic behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and understand the factors that control the reaction rate and selectivity. googleapis.com
For this compound, computational modeling could be used to investigate a variety of potential reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. The presence of three different substituents on the benzene ring makes predicting the outcome of such reactions complex.
DFT calculations can be used to model the transition states of potential reaction pathways. The calculated activation energies for different pathways would allow for the prediction of the most likely reaction products. For example, in an electrophilic aromatic substitution reaction, the model would predict whether substitution is more likely to occur at the positions ortho, meta, or para to the existing substituents, based on the stability of the corresponding intermediate carbocations.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). googleapis.com
For this compound, DFT calculations can predict the vibrational spectrum, which can be compared with experimental data to confirm the molecule's structure. googleapis.com Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental NMR spectra. Studies on similar molecules have shown a strong correlation between theoretical and experimental spectroscopic data. googleapis.com
TD-DFT can be used to predict the electronic absorption spectrum, providing information about the molecule's electronic transitions. The accuracy of these predictions depends on the chosen functional and basis set.
Table 2: Predicted Spectroscopic Data for a Hypothetical Substituted Benzene
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C-Cl Stretch | ~700-800 cm⁻¹ |
| C-F Stretch | ~1000-1100 cm⁻¹ | |
| C-O Stretch | ~1200-1300 cm⁻¹ | |
| ¹³C NMR | Aromatic Carbons | 110-160 ppm |
| Methoxy (B1213986) Carbon | ~55-65 ppm | |
| UV-Vis Spectroscopy | λmax | ~270-290 nm |
Note: These are generalized, expected ranges for a molecule with these functional groups and are for illustrative purposes only.
Structure-Reactivity Relationship Probing and Substituent Effects
The structure of a molecule is intrinsically linked to its reactivity. In aromatic systems, substituents on the benzene ring can have a profound effect on the rate and regioselectivity of chemical reactions. These substituent effects are typically categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).
Computational chemistry provides quantitative measures to probe these relationships. For instance, the calculated electrostatic potential surface can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, quantitative structure-activity relationship (QSAR) studies often employ computationally derived descriptors to correlate a molecule's structure with its observed reactivity or biological activity.
Applications of 2 Chloro 1 Fluoro 3 Methoxymethoxy Benzene in Contemporary Chemical Research
Role as a Versatile Synthetic Intermediate
Precursor for Complex Organic Molecule Synthesis
The chloro and fluoro substituents on the aromatic ring can be selectively targeted in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. The MOM group serves as a protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions to reveal a phenol (B47542). This phenol can then be used for further functionalization, such as ether or ester formation. This multi-functionality makes it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Building Block in Heterocyclic Chemistry
The strategic placement of reactive handles on the benzene (B151609) ring could allow for its use in the construction of heterocyclic systems. For instance, ortho-functionalized derivatives, which could potentially be synthesized from this compound, are common starting materials for the synthesis of benzodiazepines, phenothiazines, and other fused heterocyclic structures that form the core of many biologically active molecules.
Contributions to Agrochemical Research
Many modern herbicides and pesticides are built upon halogenated aromatic scaffolds. The specific combination of chloro, fluoro, and ether linkages in 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene makes it an interesting candidate for an intermediate in agrochemical discovery. The lipophilicity and metabolic stability of a molecule can be fine-tuned by the introduction of fluorine atoms, a common strategy in the design of new agrochemicals. While no specific agrochemical products derived directly from this compound are documented, its structural motifs are present in various active ingredients.
Potential in Materials Science and Advanced Materials Development
Fluorinated aromatic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. These characteristics make them suitable for the development of advanced materials such as liquid crystals, polymers with low dielectric constants, and materials for organic electronics. The reactivity of the chloro and latent hydroxyl groups could allow for the incorporation of this fragment into larger polymeric structures or for its use in the synthesis of specialized monomers.
Application in Probe Synthesis for Biological Studies
Fluorescent probes and other molecular tools for biological imaging and assays often contain fluorinated aromatic rings. The fluorine atom can influence the photophysical properties of a molecule and can also be used as a reporter group in ¹⁹F NMR studies. The synthetic versatility of this compound could potentially be exploited to attach this scaffold to biomolecules or fluorescent dyes, creating novel probes for biological research, excluding direct human trials.
Development of Novel Reagents and Catalysts Utilizing the Compound Scaffold
The electron-withdrawing nature of the halogen substituents and the potential for derivatization make this compound a candidate for the development of new reagents or ligands for catalysis. For example, by introducing phosphine (B1218219) or other coordinating groups, it could be converted into a ligand for transition metal catalysts. The specific electronic and steric environment provided by the substituents could impart unique reactivity and selectivity to such catalysts.
Conclusion and Future Research Directions
Summary of Current Understanding and Research Gaps in the Study of the Compound
A review of current scientific literature and chemical databases indicates that 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is not a widely studied compound. There is a significant lack of published research focusing specifically on its synthesis, properties, or applications. This absence of direct data represents the primary research gap concerning this molecule.
The structure suggests that the compound is most likely an intermediate in a multi-step organic synthesis rather than a final target molecule. The methoxymethyl (MOM) group is a common acid-labile protecting group for hydroxyl moieties. wikipedia.orgadichemistry.com Therefore, the "current understanding" of this compound is inferred from the well-established chemistry of its constituent parts: a halogenated phenol (B47542) (2-chloro-3-fluorophenol) and a methoxymethyl ether protecting group. Its primary role would be to temporarily block the reactive phenolic hydroxyl group while chemical transformations are carried out on other parts of the molecule or on a molecule to which it is coupled.
The key research gap is the complete absence of experimental data for this specific compound. Its physical properties, spectroscopic data, stability, and reactivity have not been formally documented.
Emerging Methodologies and Technologies for Compound Synthesis and Characterization
While no specific synthesis for this compound is documented, its preparation can be confidently predicted based on standard organic chemistry methodologies for the protection of phenols.
Synthesis:
The logical and most common method for synthesizing this compound is the protection of the hydroxyl group of 2-chloro-3-fluorophenol (B1588880). This precursor is a known chemical that can be prepared via several routes. google.com The protection reaction involves treating 2-chloro-3-fluorophenol with a suitable reagent to introduce the methoxymethyl (MOM) group.
The classical reagent for this purpose is chloromethyl methyl ether (MOMCl), used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org However, due to the highly carcinogenic nature of MOMCl, its use is restricted. google.comthieme-connect.de Modern, safer methodologies focus on the in situ generation of the MOM cation from reagents like dimethoxymethane (B151124) (methylal) using a Lewis or Brønsted acid catalyst. adichemistry.comgoogle.com This avoids the handling of toxic MOMCl.
Table 1: Proposed Synthesis of this compound
| Step | Precursor | Reagents and Conditions | Product |
|---|
Characterization:
Should this compound be synthesized, its identity and purity would be confirmed using standard analytical techniques. The expected data from these methods can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the two distinct sets of protons of the methoxymethyl group (-O-CH₂-O- and -O-CH₃). ¹³C NMR would show distinct signals for each of the eight carbon atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition. The expected monoisotopic mass would be approximately 190.0201 g/mol for the C₈H₈ClFO₂ isotope.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong C-O stretching bands characteristic of the ether linkages, as well as absorption bands corresponding to the C-Cl, C-F, and substituted benzene (B151609) ring vibrations.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (approx. 6.8-7.5 ppm), O-CH₂-O singlet (approx. 5.2 ppm), O-CH₃ singlet (approx. 3.5 ppm) |
| ¹³C NMR | Signals for 6 aromatic carbons, 1 O-CH₂-O carbon, and 1 O-CH₃ carbon |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 190, showing characteristic isotopic pattern for one chlorine atom |
| IR Spectroscopy | Strong C-O stretches (approx. 1000-1200 cm⁻¹), C-Cl stretch (approx. 700-800 cm⁻¹), C-F stretch (approx. 1000-1100 cm⁻¹) |
Prospective Research Avenues and Interdisciplinary Collaborations in Halogenated Aromatic Chemistry
While this compound itself is unlikely to be the focus of major research, its role as a potential synthetic intermediate opens up prospective avenues for the creation of more complex molecules.
Prospective Research Avenues:
The true research value of this compound lies in its use as a building block. After its synthesis, the aromatic ring could undergo further functionalization, such as metal-catalyzed cross-coupling reactions or further electrophilic aromatic substitution, with the MOM group protecting the phenol. Subsequent removal of the MOM group under acidic conditions would unveil the free phenol, yielding a polysubstituted chlorofluorophenol derivative. adichemistry.comresearchgate.net These derivatives could be of interest in:
Medicinal Chemistry: As scaffolds for the synthesis of novel bioactive compounds. The specific arrangement of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Agrochemicals: As precursors to new herbicides, fungicides, or insecticides, where halogenated aromatic cores are common structural motifs.
Materials Science: For the synthesis of specialized polymers or liquid crystals where the properties are fine-tuned by the substitution pattern on the aromatic ring.
Interdisciplinary Collaborations:
The exploration of derivatives synthesized from this compound would benefit from interdisciplinary collaboration.
Computational Chemists: Could perform in silico studies to predict the physical, chemical, and electronic properties of the parent compound and its potential derivatives, helping to guide synthetic efforts toward targets with desired characteristics.
Pharmacologists and Biologists: Could test the biological activity of novel compounds derived from this intermediate, screening them for potential therapeutic effects.
Process Chemists: Could develop scalable, safe, and efficient methods for the synthesis and deprotection steps, particularly focusing on avoiding hazardous reagents like MOMCl, which is crucial for any potential industrial application.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-3-fluorophenol |
| Chloromethyl methyl ether |
| N,N-diisopropylethylamine |
Q & A
Q. What are the key physical and chemical properties of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, and how are they experimentally determined?
Answer: Key properties include boiling point (predicted 250.8±30.0°C) and density (1.250±0.06 g/cm³), derived from computational models . Experimental characterization involves:
- Boiling Point : Determined via differential scanning calorimetry (DSC) or simulated using group contribution methods (e.g., Joback-Reid).
- Density : Measured via pycnometry or gas displacement techniques.
- Structural Confirmation : Single-crystal X-ray diffraction (as in ’s analogous nitrobenzene derivative) provides bond angles and torsion angles, with data-to-parameter ratios >13:1 ensuring reliability .
Q. What synthetic routes are commonly used to prepare this compound?
Answer: Synthesis typically involves protecting group strategies for the methoxymethoxy (MOM) moiety:
Chlorination/Fluorination : Start with a dihalobenzene precursor (e.g., 1-fluoro-3-methoxybenzene). Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions.
MOM Protection : React the hydroxyl group with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) in anhydrous THF .
Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
Q. How should researchers handle this compound safely in the laboratory?
Answer:
- Storage : Protect from light and moisture at 2–8°C, as recommended for structurally similar halogenated aromatics .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources (P210 precaution ).
- Waste Disposal : Neutralize halogenated byproducts with alkaline hydrolysis before disposal.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for introducing the methoxymethoxy group in halogenated benzene derivatives?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for MOM group attachment. Compare activation energies of competing pathways (e.g., ortho vs. para substitution).
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, THF) to assess nucleophilicity of intermediates. ’s synthesis of a brominated analog highlights solvent purity as critical for yield .
- Validation : Cross-validate computational results with experimental kinetic studies (e.g., variable-temperature NMR).
Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts) for halogenated methoxymethoxybenzene derivatives?
Answer:
- NMR Analysis : For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign signals. For example, the methoxymethoxy group’s protons typically resonate at δ 3.3–3.5 ppm (¹H) and δ 56–60 ppm (¹³C).
- Isotopic Labeling : Introduce ¹⁹F or ³⁵Cl isotopes to track electronic effects on chemical shifts .
- Comparative Studies : Cross-reference with structurally characterized analogs (e.g., ’s nitrobenzene derivative) to identify anomalies .
Q. What strategies mitigate decomposition of the methoxymethoxy group under acidic or thermal conditions?
Answer:
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Protection Alternatives : Compare MOM with more stable groups (e.g., SEM or BOM). ’s trifluoromethoxy analog shows enhanced stability under acidic conditions .
- pH Control : Buffered reactions (pH 6–8) minimize acid-catalyzed cleavage.
Q. How can researchers leverage crystallographic data to predict the reactivity of this compound in coupling reactions?
Answer:
- Crystal Packing Analysis : Use Mercury software to assess intermolecular interactions (e.g., halogen bonding between Cl/F and adjacent π-systems). ’s X-ray data (R factor = 0.052) reveals how nitro groups influence packing .
- Reactivity Prediction : Correlate bond lengths (C–O, C–Hal) with Hammett parameters to estimate electron-withdrawing effects.
- Cross-Coupling : Optimize Suzuki-Miyaura conditions (Pd catalysts, base) based on steric hindrance from crystallographic data.
Q. What advanced analytical techniques are required to distinguish positional isomers in methoxymethoxybenzene derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
